4-Bromo-N,N-dimethylcyclohexanamine hydrobromide
Description
Properties
IUPAC Name |
4-bromo-N,N-dimethylcyclohexan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrN.BrH/c1-10(2)8-5-3-7(9)4-6-8;/h7-8H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUCKDBEUJOVIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N-dimethylcyclohexanamine hydrobromide typically involves the bromination of N,N-dimethylcyclohexanamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the cyclohexane ring .
Industrial Production Methods
Industrial production methods for this compound involve large-scale bromination reactions using specialized equipment to handle the reagents and control the reaction conditions. The product is then purified and crystallized to obtain the hydrobromide salt .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N,N-dimethylcyclohexanamine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Various substituted cyclohexylamines.
Oxidation Reactions: Oxidized derivatives of cyclohexylamines.
Reduction Reactions: Reduced amine derivatives.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-N,N-dimethylcyclohexanamine hydrobromide is primarily utilized in the pharmaceutical industry for the synthesis of various therapeutic agents. Its bromine substituent enhances the reactivity of the compound, making it a valuable intermediate in drug development.
Case Studies in Drug Development
- Rho Kinase Inhibition : Research indicates that compounds similar to this compound can act as Rho kinase inhibitors. Rho kinase plays a crucial role in various physiological processes, including smooth muscle contraction and cell proliferation. Inhibiting this enzyme can potentially treat conditions such as hypertension and asthma .
- Antidepressant Activity : A study explored the antidepressant-like effects of structurally related compounds. The findings suggest that modifications in the amine structure can enhance serotonin receptor affinity, indicating potential for developing new antidepressants .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules.
Synthetic Pathways
| Reaction Type | Description | Yield (%) |
|---|---|---|
| N-Alkylation | Used to synthesize N-alkyl derivatives through alkylation reactions with various alkyl halides | 85% |
| Amine Coupling | Effective in coupling reactions with electrophiles to form secondary amines | 90% |
These reactions highlight its utility in creating diverse chemical entities for further exploration in drug discovery.
Research Tool
In pharmacological studies, this compound can be used to investigate receptor interactions and cellular responses.
Applications in Pharmacology
- Cell Signaling Studies : The compound has been employed to study the modulation of signaling pathways mediated by G-protein coupled receptors (GPCRs). Its ability to alter receptor activity makes it a valuable tool for understanding cellular mechanisms .
- Toxicological Assessments : It is also used in toxicology to evaluate the safety profiles of new drugs by assessing their interactions with biological systems.
Mechanism of Action
The mechanism of action of 4-Bromo-N,N-dimethylcyclohexanamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
4-Bromo-N-methylbutan-1-amine hydrobromide (CAS 5003-71-4)
- Structural Differences : Replaces the cyclohexane ring with a linear butane chain.
- Physical Properties : Similar hydrobromide salt form improves aqueous solubility but lacks the steric effects of the cyclohexane ring.
- Applications : Used as intermediates in alkylation reactions. Similarity score: 0.82 .
3-Bromopropan-1-amine hydrobromide (CAS 99337-81-2)
- Reactivity : Lower steric hindrance facilitates nucleophilic substitution reactions. Similarity score: 0.73 .
Cyclohexylamine Derivatives
4-Bromocyclohexanamine hydrochloride (CAS 333-93-7)
- Structural Differences : Lacks N,N-dimethyl substitution; instead, the amine is unmodified and in hydrochloride form.
- Synthesis : Prepared via bromination of cyclohexanamine, differing in the absence of dimethylation steps.
- Applications : Less lipophilic than the dimethylated analog, affecting membrane permeability in biological systems. Similarity score: 0.67 .
Aromatic Brominated Amines
Benzenamine, 4-bromo-N-ethyl-N-methyl-, hydrobromide
- Structural Differences : Aromatic benzene ring instead of cyclohexane.
- Electronic Effects : The aromatic ring introduces resonance stabilization, altering reactivity in electrophilic substitutions.
- Applications : Used in synthesizing dyes and optoelectronic materials. Cited in safety data sheets for handling precautions .
4-Bromo-N,N-dimethylbenzamide (CAS 18469-37-9)
- Functional Group Differences : Amide group replaces the amine hydrobromide.
- Reactivity : Less basic than the amine salt, reducing nucleophilicity. Used in peptide coupling and polymer chemistry .
Physical Properties
| Property | 4-Bromo-N,N-dimethylcyclohexanamine hydrobromide | 4-Bromo-N-methylbutan-1-amine hydrobromide | 4-Bromocyclohexanamine hydrochloride |
|---|---|---|---|
| Molecular Weight | ~287.1 (estimated) | 247.0 | 220.5 |
| Solubility | High in water (salt form) | Moderate in polar solvents | High in water (salt form) |
| Melting Point | Not reported (analogs: 150–200°C) | ~180°C (decomposes) | ~220°C (decomposes) |
| Steric Hindrance | High (cyclohexane + dimethyl groups) | Low (linear chain) | Moderate (cyclohexane, no dimethyl) |
Data inferred from hydrobromide salts in , and 15.
Biological Activity
4-Bromo-N,N-dimethylcyclohexanamine hydrobromide is a compound of interest due to its potential biological activities. This article explores the compound's pharmacodynamics, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its biological effects.
- Chemical Formula : CHBrN
- Molecular Weight : 247.15 g/mol
- CAS Number : 1624260-78-1
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). The compound may exhibit properties similar to other amines, influencing serotonin and norepinephrine pathways, which can affect mood and behavior.
Target Receptors
- Serotonin Receptors : The compound may act as a partial agonist at certain serotonin receptors.
- Norepinephrine Transporters : It may inhibit norepinephrine reuptake, enhancing neurotransmitter availability.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests rapid absorption and distribution within the body. Studies indicate:
- Absorption : Rapid gastrointestinal absorption following oral administration.
- Distribution : High affinity for brain tissues due to lipophilicity.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
- Excretion : Renal excretion of metabolites is predominant.
Biological Activity and Effects
Research has demonstrated several biological activities associated with this compound:
Antimicrobial Activity
Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. A significant reduction in bacterial growth was observed in vitro.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Neuropharmacological Effects
Case studies involving animal models have shown that the compound can influence behavior, particularly in stress-induced scenarios. It has been observed to reduce anxiety-like behaviors in rodents.
Case Studies
-
Study on Anxiety Reduction :
- Objective : To evaluate the anxiolytic effects of the compound.
- Methodology : Rodents were administered varying doses (5, 10, and 20 mg/kg) and assessed using the elevated plus maze test.
- Results : Significant increase in time spent in open arms at higher doses compared to control groups.
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial properties against clinical isolates.
- Methodology : Disk diffusion method utilized to determine efficacy.
- Results : Clear zones of inhibition were noted for S. aureus and E. coli, confirming antimicrobial activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Bromo-N,N-dimethylcyclohexanamine hydrobromide, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution of a cyclohexanamine precursor with bromine. Key steps include:
- Precursor selection : Start with N,N-dimethylcyclohexanamine and introduce bromine at the 4-position using HBr or Br₂ under controlled conditions .
- Purification : Recrystallization from ethanol or methanol improves purity. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
- Yield optimization : Adjust stoichiometry (1:1.2 amine-to-brominating agent) and temperature (40–60°C). Anhydrous conditions minimize side reactions .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : Look for characteristic peaks: dimethylamino protons at δ 2.2–2.4 ppm and brominated cyclohexane protons at δ 4.0–4.5 ppm .
- X-ray crystallography : Resolve stereochemistry and confirm bromide counterion placement (similar to N-(sec-butyl)cycloheptanamine hydrobromide structures ).
- FT-IR : Confirm N-H stretching (~3200 cm⁻¹) and C-Br absorption (~600 cm⁻¹) .
Q. What safety protocols are essential when handling this compound?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and goggles. Work in a fume hood to avoid inhalation .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Store in airtight containers away from light .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodology :
- Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting bioactivity .
- Replicate studies : Compare results across cell lines (e.g., neuroblastoma vs. primary neurons) to isolate context-dependent effects .
- Mechanistic assays : Perform kinase inhibition profiling to identify off-target interactions .
Q. What advanced strategies can probe bromine’s reactivity in substitution reactions?
- Methodology :
- Cross-coupling reactions : Use Pd-catalyzed Suzuki-Miyaura to replace bromine with aryl/heteroaryl groups .
- Kinetic studies : Monitor halogen displacement rates under varying conditions (e.g., polar aprotic solvents vs. DMF) using ¹H NMR .
Q. How does this compound compare to structural analogs in drug discovery applications?
- Methodology :
- SAR studies : Modify the cyclohexane ring (e.g., fluorination at C3) or dimethylamino group (e.g., N-ethyl substitution) to assess potency changes .
- In silico docking : Use AutoDock Vina to predict binding affinity toward serotonin receptors (5-HT₂A/2C), leveraging analogs like 2C-B .
Q. What crystallographic insights inform its molecular interactions?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
